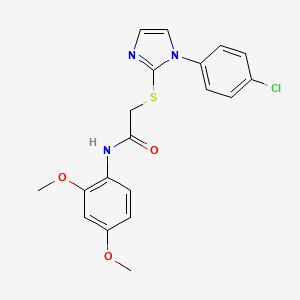

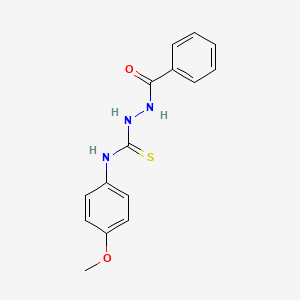

![molecular formula C20H29NO3S B2771267 N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide CAS No. 627844-46-6](/img/structure/B2771267.png)

N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

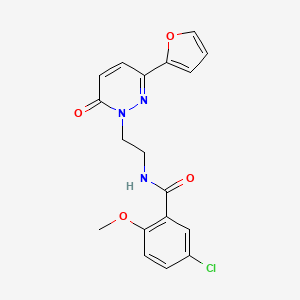

“N-(4-Butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide” is a complex organic compound. It has a molecular formula of C20H29NO3S and an average mass of 363.514 Da . The compound contains a bicyclo[2.2.1]heptane structure, which is a common motif in many bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new bicyclic sulfonamide derivative was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . Another approach to bicyclo[2.2.1]heptane-1-carboxylates has been reported via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the bicyclo[2.2.1]heptane structure suggests that the compound may be relatively stable and rigid .科学的研究の応用

- The bicyclo [2.2.1]heptane scaffold in this compound serves as a privileged molecular structure found in various bioactive natural products and drug candidates. For instance, compounds like camphor, sordarins, α-santalol, β-santalol, LMV-6015, and AMG 221 contain this structural motif .

- The bicyclo [2.2.1]heptane scaffold provides a foundation for asymmetric synthesis and catalysis. Bornanesultam (a chiral auxiliary) and ligands like dibenzyldiene and diphonane play crucial roles in transition-metal catalysis .

- Researchers have achieved an organocatalytic formal [4 + 2] cycloaddition reaction, allowing rapid access to a diverse range of bicyclo [2.2.1]heptane-1-carboxylates. This reaction proceeds under mild and operationally simple conditions, starting from straightforward precursors .

- Cascade reactions involving functionalized (2S,4R)-4-aminoproline methyl esters have been applied to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

Drug Discovery and Medicinal Chemistry

Asymmetric Synthesis and Catalysis

Organocatalysis and Cycloaddition Reactions

Cascade Reactions and Heterocyclic Synthesis

Functionalized Bicyclo [2.2.1]heptane Derivatives

作用機序

Target of Action

The primary target of this compound is the human soluble epoxide hydrolase (hsEH) . hsEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with hsEH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of EETs into their corresponding diols, leading to an increase in EET levels . The exact nature of the interaction between the compound and hsEH, including the specific binding sites and the conformational changes induced in the enzyme, is still under investigation.

Biochemical Pathways

By inhibiting hsEH, the compound affects the epoxygenase pathway . This pathway is responsible for the metabolism of arachidonic acid, a fatty acid that plays a key role in cellular signaling. The inhibition of hsEH leads to an accumulation of EETs, which have vasodilatory, anti-inflammatory, and cardioprotective effects .

Pharmacokinetics

It is known that the compound’s high lipophilicity may affect its metabolic stability and solubility

Result of Action

The inhibition of hsEH by the compound leads to an increase in EET levels . Elevated EET levels can have several effects at the molecular and cellular levels, including vasodilation, reduction of inflammation, and protection of cardiac cells . These effects could potentially be harnessed for the treatment of conditions such as hypertension and inflammatory diseases .

特性

IUPAC Name |

N-(4-butylphenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3S/c1-4-5-6-15-7-9-17(10-8-15)21-25(23,24)14-20-12-11-16(13-18(20)22)19(20,2)3/h7-10,16,21H,4-6,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOMVOZKKRDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

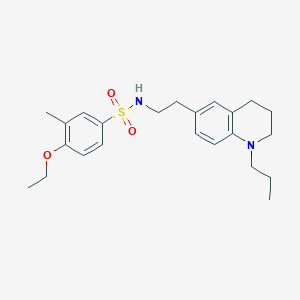

![(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2771187.png)

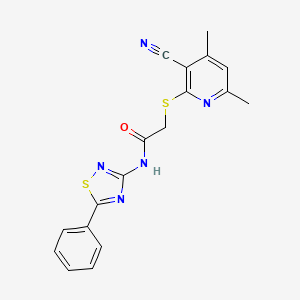

![methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2771190.png)

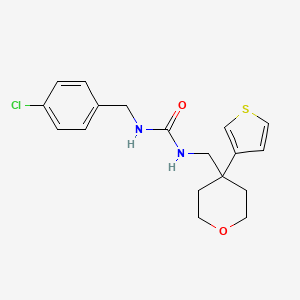

![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)

![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)